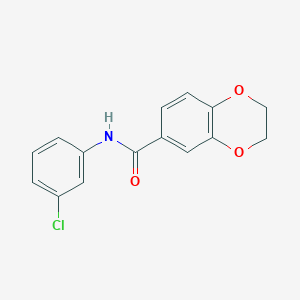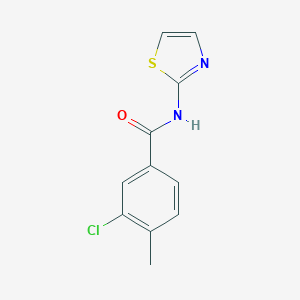![molecular formula C16H11ClN2O2S B251766 N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide, commonly known as CCG-1423, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating cellular signaling pathways and other biological processes.
Mecanismo De Acción
CCG-1423 works by binding to specific proteins and inhibiting their activity. This compound has been shown to bind to the ATP-binding site of Rho kinase, preventing it from phosphorylating its downstream targets. Similarly, CCG-1423 has been shown to inhibit the activity of myosin light chain kinase by binding to its catalytic domain.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and proliferation, the promotion of apoptosis, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CCG-1423 in lab experiments is its specificity for certain proteins, which allows researchers to target specific cellular processes. However, this compound can also have off-target effects and may not be suitable for all experimental systems. Additionally, the synthesis of CCG-1423 can be complex and time-consuming, which may limit its use in certain labs.
Direcciones Futuras
There are many potential future directions for research involving CCG-1423. For example, this compound could be used to investigate the role of Rho kinase and myosin light chain kinase in various cellular processes. Additionally, CCG-1423 could be used in the development of new therapeutics for diseases such as cancer and inflammatory disorders. Further research is needed to fully understand the potential applications of this compound.
Métodos De Síntesis
CCG-1423 can be synthesized through a multi-step process that involves the reaction of several different chemicals. The exact synthesis method can vary depending on the specific laboratory and equipment being used, but typically involves the use of various reagents and solvents to produce the final compound.
Aplicaciones Científicas De Investigación
CCG-1423 has been used in a wide range of scientific research applications, particularly in the study of cellular signaling pathways and related processes. This compound has been shown to inhibit the activity of several different proteins, including Rho kinase and myosin light chain kinase, which play important roles in cell motility, proliferation, and other cellular functions.
Propiedades
Fórmula molecular |
C16H11ClN2O2S |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-5-7-12(8-6-11)18-16(22)19-15(20)14-9-10-3-1-2-4-13(10)21-14/h1-9H,(H2,18,19,20,22) |
Clave InChI |
KJZHWEPXSXTTEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)


![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)